Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)-
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Overview
Description
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . The product is then purified through multistage purification and separation by extractive and azeotropic distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a continuous tube- or tube bundle reactor, operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode . The final product is obtained after extensive purification processes .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with two double bonds.
Pyrroline: Contains one double bond.
Pyrrolizidine: Comprises two pentagonal rings.
Uniqueness
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is unique due to its specific structural features, including the presence of naphthyl groups and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
33366-64-2 |
---|---|
Molecular Formula |
C44H59N3 |
Molecular Weight |
630.0 g/mol |
IUPAC Name |
3-methyl-N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-5-35(3)43(25-31-46-27-11-12-28-46,41-23-15-19-37-17-7-9-21-39(37)41)33-45-34-44(36(4)6-2,26-32-47-29-13-14-30-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,33,35-36H,5-6,11-14,25-32,34H2,1-4H3 |
InChI Key |
AIYJAJQZOFVVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CCN1CCCC1)(CN=CC(CCN2CCCC2)(C3=CC=CC4=CC=CC=C43)C(C)CC)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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